molecular formula C22H13BrN2O3S B11651702 4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide

4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide

Cat. No.: B11651702
M. Wt: 465.3 g/mol
InChI Key: KXJJDNNKVZKMMT-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Properties

Molecular Formula

C22H13BrN2O3S

Molecular Weight

465.3 g/mol

IUPAC Name

4-bromo-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H13BrN2O3S/c23-13-7-5-12(6-8-13)21(28)25-22(29)24-14-9-10-17-18(11-14)20(27)16-4-2-1-3-15(16)19(17)26/h1-11H,(H2,24,25,28,29)

InChI Key

KXJJDNNKVZKMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA typically involves the reaction of 4-bromobenzoyl chloride with 9,10-dioxo-9,10-dihydroanthracene-2-thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOBENZOYL)-3-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of the anthracene moiety.

    1-(4-CHLOROBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is unique due to the presence of both the bromobenzoyl and anthracene moieties, which may confer specific chemical and biological properties not found in other similar compounds.

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